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Compound of Interest

Compound Name: Boc-Aminooxy-PEG3-acid

Cat. No.: B611189 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a critical technology in drug development, diagnostics, and

fundamental biological research. It enables the precise attachment of payloads, such as drugs,

imaging agents, or polymers, to a specific location on a protein, leading to homogenous

conjugates with predictable properties and improved therapeutic indices. Oxime ligation is a

robust and highly chemoselective bioorthogonal reaction that proceeds under mild, aqueous

conditions.[1][2] This method involves the reaction between an aminooxy group and a carbonyl

group (aldehyde or ketone) to form a stable oxime bond.[2][3]

This application note provides a detailed protocol for the site-specific modification of proteins

using Boc-Aminooxy-PEG3-acid. This heterobifunctional linker features a Boc-protected

aminooxy group for conjugation to a carbonyl-modified protein and a terminal carboxylic acid.

[4][5] The short, hydrophilic triethylene glycol (PEG3) spacer enhances solubility and can

reduce aggregation.[6] The protocol is divided into two main stages: the site-specific

introduction of a carbonyl group onto the target protein and the subsequent conjugation with

the deprotected aminooxy linker.

Reagent Properties: Boc-Aminooxy-PEG3-acid
The Boc-Aminooxy-PEG3-acid linker is a versatile tool for bioconjugation. Its key properties

are summarized below.
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Property Value Reference

Full Chemical Name
tert-butoxycarbonyl-aminooxy-

PEG3-acid
[4]

CAS Number 1835759-82-4 [4]

Molecular Formula C14H27NO8 [4]

Molecular Weight 337.4 g/mol [4]

Purity Typically ≥95% [6]

Storage -20°C, desiccated [4]

Solubility Water, DMSO, DMF [4]

Reactive Groups
Boc-protected aminooxy,

Carboxylic acid
[4][6]

Principle of the Method
The overall strategy involves two key chemical transformations:

Site-Specific Carbonyl Installation: An aldehyde or ketone group is introduced at a specific

site on the target protein. This can be achieved through various methods, such as the

oxidation of an N-terminal serine residue or the enzymatic conversion of a specific peptide

tag.[7][8]

Oxime Ligation: The Boc-Aminooxy-PEG3-acid linker is first deprotected under mild acidic

conditions to expose the reactive aminooxy group. This is then reacted with the carbonyl-

containing protein. The reaction is highly specific and forms a stable oxime bond. The rate of

this ligation can be significantly accelerated by an aniline catalyst.[9]

Caption: Figure 1. Reaction scheme for oxime ligation.

Experimental Workflow
The end-to-end process for generating a site-specifically modified protein conjugate involves

several distinct stages, from initial protein engineering and modification to final purification and
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characterization.

Figure 2. General experimental workflow.
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Caption: Figure 2. General experimental workflow.

Detailed Protocols
Protocol 1: Site-Specific Introduction of an Aldehyde at
an N-terminal Serine
This protocol describes the generation of a reactive aldehyde group at an N-terminal serine

residue via mild periodate oxidation.[8]

Materials:

Protein with an accessible N-terminal serine residue

Sodium periodate (NaIO4)

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

Quenching Solution: 1 M Glycerol

Desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the

Reaction Buffer.

Oxidation Reaction:

Cool the protein solution to 4°C.

Add a freshly prepared solution of sodium periodate to the protein solution to a final

concentration of 1-2 mM.

Incubate the reaction on ice, in the dark, for 20-30 minutes.

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20

mM. Incubate on ice for 10 minutes.
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Purification: Immediately remove excess periodate and glycerol by buffer exchange into a

suitable buffer for the subsequent ligation step (e.g., 100 mM Sodium Acetate, 150 mM NaCl,

pH 4.5). This can be done using a desalting column or dialysis.

Verification (Optional): The introduction of the aldehyde can be confirmed by reacting a small

aliquot with an aminooxy-functionalized fluorescent dye and analyzing by SDS-PAGE.

Protocol 2: Oxime Ligation with Boc-Aminooxy-PEG3-
acid
This protocol details the conjugation of the linker to the aldehyde-modified protein.

Materials:

Aldehyde-modified protein (from Protocol 1)

Boc-Aminooxy-PEG3-acid

Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% water

Ligation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5

Catalyst Stock: 1 M Aniline in DMSO or water (prepare fresh)

Purification system (e.g., SEC or IEX chromatography)

Procedure:

Boc Deprotection of Linker:

Dissolve Boc-Aminooxy-PEG3-acid in the Deprotection Solution.

Incubate at room temperature for 30 minutes.

Remove the TFA under a stream of nitrogen or by lyophilization. The resulting deprotected

linker (a TFA salt) can be used directly.

Ligation Reaction:
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Dissolve the aldehyde-modified protein in the Ligation Buffer to a final concentration of 1-5

mg/mL (typically 10-100 µM).

Add the deprotected Aminooxy-PEG3-acid linker to the protein solution. A 20- to 100-fold

molar excess of the linker over the protein is recommended.

Add the Aniline Catalyst Stock to the reaction mixture to a final concentration of 50-100

mM.[9]

Incubate the reaction at room temperature for 2-4 hours. The reaction progress can be

monitored by LC-MS or SDS-PAGE.

Purification: Once the reaction is complete, purify the protein conjugate from excess linker

and catalyst using a suitable chromatography method, such as Size Exclusion

Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Quantitative Data & Reaction Parameters
The efficiency of oxime ligation is influenced by several factors. The following table summarizes

typical reaction parameters and expected outcomes.
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Parameter Recommended Range Notes

pH 4.0 - 5.5
Optimal pH for oxime ligation is

mildly acidic.[2]

Catalyst (Aniline) 50 - 100 mM
Aniline significantly accelerates

the reaction rate.[9][10]

Linker Molar Excess 20x - 100x
A high molar excess drives the

reaction to completion.

Protein Concentration 10 µM - 200 µM
Higher concentrations can

increase reaction rates.

Reaction Time 1 - 6 hours
Monitor by LC-MS to

determine the optimal time.

Temperature 4°C - 25°C
Room temperature is generally

sufficient.

Expected Conversion >90%
With optimized conditions, high

conversion is achievable.[11]

The following table presents representative kinetic data for aniline-catalyzed oxime ligations.

Nucleophile Electrophile
Catalyst
(100 mM
Aniline)

pH
Rate
Constant (k,
M⁻¹s⁻¹)

Reference

Aminooxyace

tyl-peptide

Benzaldehyd

e
Yes 7.0 8.2 ± 1.0 [9]

Dansyl-

aminooxy

Aldehyde-

GFP
Yes 7.0 ~10.3 [10]

Characterization of the Final Conjugate
Thorough characterization is essential to confirm successful conjugation and assess the quality

of the product.
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Technique Purpose Expected Result

SDS-PAGE
Assess molecular weight shift

and purity.

A band shift corresponding to

the mass of the attached PEG-

linker.[12]

Mass Spectrometry (LC-MS)
Confirm the precise mass of

the conjugate.

The observed mass should

match the theoretical mass of

the protein + linker.[13]

Size Exclusion

Chromatography (SEC)

Determine aggregation state

and purity.

A single, monodisperse peak

for the conjugate, shifted from

the unconjugated protein.[14]

Hydrophobic Interaction

Chromatography (HIC)

Separate unconjugated, mono-

conjugated, and multi-

conjugated species.

Can resolve species with

different drug-to-antibody

ratios (DARs).[12]

UV/Vis Spectroscopy
Quantify protein concentration

and payload (if applicable).

Used to calculate the degree

of labeling if the payload has a

distinct chromophore.[12][13]
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Problem Possible Cause Suggested Solution

Low Conjugation Efficiency
Incomplete carbonyl

introduction.

Optimize periodate

concentration and reaction

time. Ensure protein N-

terminus is accessible.

Incomplete Boc deprotection.

Ensure complete removal of

TFA before use. Use freshly

deprotected linker.

Suboptimal ligation pH.
Verify the pH of the Ligation

Buffer is between 4.0 and 5.5.

Insufficient catalyst or linker.

Increase the molar excess of

the linker and/or the

concentration of the aniline

catalyst.

Protein Aggregation Protein instability at low pH.

Perform the ligation at the

higher end of the pH range

(e.g., pH 5.5-6.0). Include

stabilizing excipients if

necessary.

Hydrophobic nature of

payload.

The PEG3 linker helps, but for

very hydrophobic payloads,

consider longer PEG chains.

Non-specific Modification Over-oxidation of the protein.

Reduce periodate

concentration or incubation

time. Ensure the reaction is

performed at 4°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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